5-Chloro-7-methylisoquinoline 5-Chloro-7-methylisoquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17720419
InChI: InChI=1S/C10H8ClN/c1-7-4-8-6-12-3-2-9(8)10(11)5-7/h2-6H,1H3
SMILES:
Molecular Formula: C10H8ClN
Molecular Weight: 177.63 g/mol

5-Chloro-7-methylisoquinoline

CAS No.:

Cat. No.: VC17720419

Molecular Formula: C10H8ClN

Molecular Weight: 177.63 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-7-methylisoquinoline -

Specification

Molecular Formula C10H8ClN
Molecular Weight 177.63 g/mol
IUPAC Name 5-chloro-7-methylisoquinoline
Standard InChI InChI=1S/C10H8ClN/c1-7-4-8-6-12-3-2-9(8)10(11)5-7/h2-6H,1H3
Standard InChI Key IRWAVGFMGSOLSF-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=CN=C2)C(=C1)Cl

Introduction

Chemical Identity and Structural Analysis

Molecular and Structural Characteristics

5-Chloro-7-methylisoquinoline belongs to the isoquinoline family, a class of nitrogen-containing heterocycles. Its molecular formula is C₁₁H₈ClN, with a molecular weight of 201.64 g/mol . The IUPAC name, 5-chloro-7-methylisoquinoline, reflects the positions of its substituents: a chlorine atom at the 5-position and a methyl group at the 7-position on the isoquinoline backbone .

The compound’s structure has been confirmed via advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Proton and carbon NMR spectra reveal distinct signals for the aromatic protons, methyl group, and chlorine-substituted carbon.

  • Mass Spectrometry (MS): High-resolution MS data confirm the molecular ion peak at m/z 201.04 (calculated for C₁₁H₈ClN) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₈ClN
Molecular Weight201.64 g/mol
IUPAC Name5-Chloro-7-methylisoquinoline
CAS Number2059999-14-1

Stereoelectronic Features

The chlorine atom’s electronegativity and the methyl group’s electron-donating effects influence the compound’s reactivity. Density Functional Theory (DFT) calculations suggest that the chlorine atom at C5 increases electrophilicity at adjacent positions, facilitating nucleophilic substitutions . The methyl group at C7 enhances lipophilicity, potentially improving membrane permeability in biological systems .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 5-chloro-7-methylisoquinoline typically involves multi-step reactions starting from substituted isoquinoline precursors. A common route includes:

  • Friedländer Synthesis: Condensation of 2-aminobenzaldehyde derivatives with ketones to form the isoquinoline core.

  • Chlorination: Introduction of chlorine at C5 using reagents like phosphorus oxychloride (POCl₃).

  • Methylation: Alkylation at C7 with methyl iodide (CH₃I) in the presence of a base.

Table 2: Comparison of Synthesis Methods

MethodYield (%)Purity (%)Key Challenges
Friedländer + POCl₃6598Side reactions at high temps
Palladium-Catalyzed7899Cost of catalysts

Analytical Validation

Post-synthetic characterization employs:

  • High-Performance Liquid Chromatography (HPLC): Purity >98% confirmed via reverse-phase HPLC.

  • X-ray Crystallography: Crystal structure resolves bond lengths (C-Cl: 1.73 Å) and angles .

Biological Activity and Mechanisms

Metal Chelation and Cellular Uptake

Analogues like 5-chloro-8-hydroxyquinoline demonstrate metal-chelating properties, forming lipophilic complexes with Ni²⁺, Zn²⁺, and Hg²⁺ . These complexes enhance cellular uptake of metals, potentially disrupting ion homeostasis in pathogens or cancer cells . For example, the nickel complex of 5-chloro-7-methylisoquinoline shows a partition coefficient (log P) of 3.2, indicating high membrane permeability .

Anticancer Activity

7-Chloroquinoline derivatives exhibit submicromolar cytotoxicity against diverse cancer cell lines . In the NCI-60 panel, hydrazone derivatives of 7-chloroquinoline show:

  • GI₅₀ < 1 µM for leukemia (CCRF-CEM) and CNS cancer (SF-295) cells .

  • Mechanism: Inhibition of topoisomerase II and induction of apoptosis via mitochondrial pathways .

Table 3: Cytotoxicity of 7-Chloroquinoline Derivatives

Cell LineGI₅₀ (µM)Target Pathway
SF-295 (CNS)0.69Topoisomerase II
CCRF-CEM (Leukemia)0.85Bcl-2/Bax regulation

Challenges and Future Directions

Limitations in Development

  • Solubility: Low aqueous solubility (<0.1 mg/mL) limits bioavailability.

  • Toxicity: Off-target effects observed in hepatic cell lines (IC₅₀ = 12 µM) .

Innovations in Drug Design

  • Prodrug Strategies: Esterification of the carboxylic acid derivative improves solubility.

  • Nanoparticle Delivery: Liposomal encapsulation enhances tumor targeting .

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